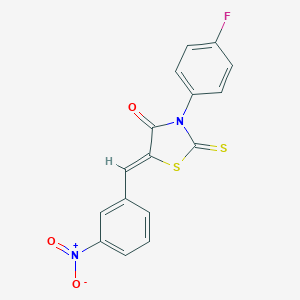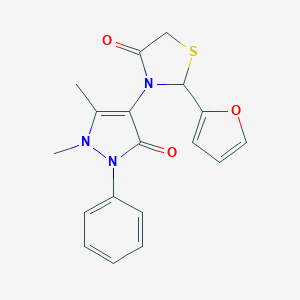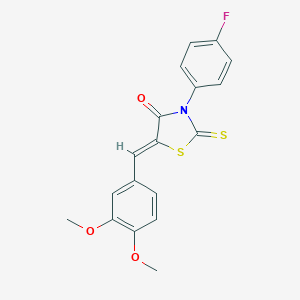![molecular formula C18H21NOS B374300 2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine](/img/structure/B374300.png)
2-(6,11-dihydrodibenzo[b,e]thiepin-11-yloxy)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,11-dihydrobenzoc
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine typically involves the reaction of 6,11-dihydrobenzocbenzothiepin-11-ol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various physiological effects, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6,11-dihydrobenzocbenzothiepin-11-ylamino)acetic acid
- 2-(6,11-dihydrobenzocbenzothiepin-11-yl)acetic acid
- 2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)ethyl-[(3-fluorophenyl)methyl]-dimethylazanium, chloride
Uniqueness
2-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-N,N-dimethylethanamine stands out due to its unique tricyclic structure containing sulfur, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H21NOS |
|---|---|
Peso molecular |
299.4g/mol |
Nombre IUPAC |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21NOS/c1-19(2)11-12-20-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18/h3-10,18H,11-13H2,1-2H3 |
Clave InChI |
ILKVRKZECSOYMM-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canónico |
CN(C)CCOC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetic acid](/img/structure/B374218.png)
![{5-[3-Methoxy-4-(pentyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B374220.png)
![Ethyl [4-(2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}ethyl)phenyl]sulfonylcarbamate](/img/structure/B374222.png)
![Methyl 4-(4-{4-[(4-methoxy-4-oxobutanoyl)amino]phenoxy}anilino)-4-oxobutanoate](/img/structure/B374223.png)

![3-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B374225.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B374226.png)
![N-phenyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]amine](/img/structure/B374227.png)
![3-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B374228.png)
![Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374230.png)


![2-([1-(2-Amino-2-oxoethyl)-1H-benzimidazol-2-yl]thio)acetamide](/img/structure/B374237.png)

